2-[(2-Phenoxyethyl)amino]isophthalonitrile
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Overview
Description
“2-[(2-Phenoxyethyl)amino]isophthalonitrile” is a chemical compound with the IUPAC name 2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile . It has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H13N3O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a related compound, a self-catalyzed amino-epoxy phthalonitrile resin, were confirmed by Fourier-transform infrared spectroscopy and differential scanning calorimetry . The reactions involved include amine-epoxy, epoxy-nitrile, and nitrile-nitrile reactions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 263.29 .Scientific Research Applications
Synthesis and Characterization
- Phthalonitrile derivatives bearing phenoxyethyl substituents have been synthesized and characterized, showing no aggregation behavior in certain concentrations and demonstrating antioxidant and antibacterial activities. These novel compounds were prepared through nucleophilic displacement reactions and cyclotetramerization, indicating their potential for various scientific applications, including materials with specific biological activities (Celebi et al., 2014).
Material Applications
- Research on a related compound, 4-{4-[(E)-(thiophen-2-ylmethylidene)amino]phenoxy}phthalonitrile, and its Co(II) and Cu(II) derivatives revealed photocatalytic activities for 4-nitrophenol oxidation. This study highlights the potential use of these compounds in environmental applications, specifically in catalyzing the degradation of harmful pollutants (Aktaş Kamiloğlu et al., 2019).
Environmental Sensing and Catalysis
- The synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles based on polyhalo isophthalonitriles demonstrated significant anticancer activities against various human cell lines. These compounds exhibit potential as therapeutic agents, showcasing the versatility of phthalonitrile derivatives in medical research (Yan et al., 2013).
High-Performance Materials
- Amino-containing phthalonitrile derivatives have been synthesized for use in high-temperature resin applications. These derivatives act as self-catalysts, promoting the curing process of resorcinol-based and bisphenol-A-based phthalonitrile monomers, resulting in materials with outstanding thermal stability, high modulus, and high glass transition temperatures. This research underscores the potential of phthalonitrile derivatives in developing advanced materials for aerospace and industrial applications (Sheng et al., 2014).
Future Directions
The future directions for “2-[(2-Phenoxyethyl)amino]isophthalonitrile” and related compounds could involve expanding their applications in various industries. For instance, phthalonitrile resins are excellent candidates for applications such as packing materials in the microelectronics industry and advanced composite matrices in the aircraft industry .
Mechanism of Action
Target of Action
The primary target of 2-[(2-Phenoxyethyl)amino]isophthalonitrile is the process of hydrogenation . This compound is used in the hydrogenation of isophthalonitrile to M-xylenedimethylamine .
Mode of Action
This compound interacts with its targets through a process of hydrogenation . The introduction of CaO creates a large number of basic sites and leads to electron-rich Co, which inhibits the side reaction and improves the selectivity to M-xylenedimethylamine .
Biochemical Pathways
The affected pathway by this compound is the hydrogenation of isophthalonitrile to M-xylenedimethylamine . The downstream effects of this pathway are the production of M-xylenedimethylamine, which is an important chemical intermediate used in the production of pharmaceuticals, disinfectants, rubber stabilizers, textile auxiliaries, and epoxy resin curing agents .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its role in the hydrogenation process, where it improves the selectivity to m-xylenedimethylamine .
Result of Action
The molecular and cellular effects of this compound’s action result in the production of M-xylenedimethylamine through the hydrogenation of isophthalonitrile . This process is highly efficient and selective, leading to a 100% conversion of isophthalonitrile and 95% selectivity to M-xylenedimethylamine .
Properties
IUPAC Name |
2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-11-13-5-4-6-14(12-18)16(13)19-9-10-20-15-7-2-1-3-8-15/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQQBRZXRNDVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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